1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Description
Molecular Formula: C₉H₈N₄ CAS No.: 141691-41-0 Molecular Weight: 172.19 g/mol Key Features:
- Substituents: Methyl group at the 1-position, amino group at the 2-position, and nitrile (-CN) at the 5-position.
This compound is commercially available as an intermediate for pharmaceuticals, peptides, and lab chemicals, highlighting its versatility in synthetic chemistry .
Properties
IUPAC Name |
2-amino-1-methylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBVMUYALAJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161803 | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141691-41-0 | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation and Cyclization with Sodium Metabisulfite Adducts
A method adapted from involves reacting N-methyl-o-phenylenediamine with aldehyde-sodium metabisulfite adducts. For instance, compound 15 in was synthesized by condensing 2-naphthaldehyde adducts with N-butyl-o-phenylenediamine, yielding 41% after crystallization. To target the 1-methyl derivative, methyl iodide or dimethyl sulfate can alkylate the amine at position 1 prior to cyclization. The cyano group at position 5 is introduced via nitration followed by cyanation or by starting with a pre-functionalized 4-cyano-o-phenylenediamine.
Key reaction parameters:
Dichloro/Dibromo Triphenylphosphine-Mediated Cyclization
The patent in describes a dehydrating cyclization using dichloro triphenylphosphine (Cl₂TPP) or dibromo triphenylphosphine (Br₂TPP). For 2-amino derivatives, N-protected ureas undergo cyclization at −10–25°C, followed by deprotection. Applying this to the target compound:
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Protection : N-methylation of o-phenylenediamine using methyl chloroformate.
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Urea formation : Reaction with cyanamide introduces the cyano group.
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Cyclization : Cl₂TPP in dichloromethane at 0°C for 2–5 hours.
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Deprotection : Basic hydrolysis removes the methyl carbamate, yielding the free amine at position 2.
Advantages include mild conditions and scalability, though yields are moderate (50–65%).
One-Pot Visible Light-Mediated Synthesis
A groundbreaking 2025 study demonstrates a photocatalyst-free, one-pot synthesis of N-substituted 2-aminobenzimidazoles. This method is highly applicable to the target compound:
Reaction Mechanism and Conditions
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N-Substitution : o-Phenylenediamine reacts with methyl isothiocyanate in aqueous acetonitrile.
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Thiourea formation : Addition of elemental sulfur facilitates conversion to thiourea.
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Cyclodesulfurization : Visible light (450 nm) promotes radical-mediated cyclization, eliminating sulfur and forming the benzimidazole core.
Optimized conditions :
Advantages Over Traditional Methods
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Efficiency : Eliminates multi-step protection/deprotection.
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Sustainability : Uses water as a co-solvent and avoids toxic dehydrating agents.
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Scalability : Demonstrated at gram-scale with minimal yield loss.
Functionalized Precursor Strategies
Nitrile-Containing Starting Materials
Source identifies 2-amino-1H-benzimidazole-5-carbonitrile as a key intermediate. To introduce the 1-methyl group:
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Start with 4-cyano-o-phenylenediamine.
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Methylation : Treat with methyl iodide in DMF at 60°C (2 hours).
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Cyclization : Use HCl/EtOH under reflux to form the benzimidazole ring.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole quinones, while reduction can produce amines or other derivatives.
Scientific Research Applications
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer applications, it can induce apoptosis or cell cycle arrest by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Positional Isomers: 5- vs. 6-Cyano Substitution
Impact :
- Biological Activity: While direct data is unavailable, shows that 5-cyano derivatives (e.g., 1-butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile) exhibit antifungal activity against Candida species, suggesting positional sensitivity .
Functional Group Variations: Nitrile vs. Carboxylic Acid
| Compound Name | CAS | Substituents | Functional Group | XLogP3 | PSA (Ų) |
|---|---|---|---|---|---|
| 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | 141691-41-0 | 1-Me, 2-NH₂, 5-CN | Nitrile (-CN) | 1.11 | 67.6 |
| 1H-Benzimidazole-5-carboxylic acid, 2-amino-1-methyl- | 53786-46-2 | 1-Me, 2-NH₂, 5-COOH | Carboxylic acid | N/A | ~100+ |
Impact :
- Solubility : The carboxylic acid derivative (higher PSA, lower LogP) is more hydrophilic, enhancing aqueous solubility but reducing membrane permeability.
- Reactivity : The nitrile group allows for further functionalization (e.g., reduction to amines or conversion to tetrazoles), making it a versatile synthetic intermediate .
Substitution Patterns in Antimicrobial Derivatives
Biological Activity
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl (CAS Number: 141691-41-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula: C₉H₈N₄
- Molecular Weight: 172.19 g/mol
- Functional Groups: Benzimidazole core, carbonitrile group, amino group, and methyl substituent.
The unique structural features of this compound contribute to its varied biological properties, making it a valuable candidate for drug development.
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl exhibits multiple mechanisms of action similar to other benzimidazole derivatives:
- Antimicrobial Activity: It shows potential against various pathogens, likely through interference with microbial DNA replication and protein synthesis.
- Anticancer Properties: The compound has been reported to inhibit DNA topoisomerases, crucial enzymes in DNA replication and repair processes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Antitumor Effects
Several studies have highlighted the anticancer potential of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl:
- In Vitro Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. For instance, one study indicated that specific derivatives exhibited IC₅₀ values in the range of 25.72 ± 3.95 μM against MCF7 cells .
| Cell Line | IC₅₀ (μM) | % Cell Inhibition |
|---|---|---|
| HeLa | 25.72 | High |
| MCF7 | Varies | Moderate to High |
| A431 | Varies | Moderate |
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity:
- Mechanism: Similar benzimidazole derivatives have shown efficacy against bacteria and fungi by disrupting cell wall synthesis and function.
Other Biological Activities
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl has been associated with various other activities:
- Antiviral Activity: Some studies suggest potential effectiveness against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of 1H-Benzimidazole-5-carbonitrile can be contrasted with other benzimidazole derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1H-Benzimidazole-2-amine | Lacks nitrile group | Antimicrobial but less potent than target compound |
| 1H-Benzimidazole-5-carboxylic acid | Contains carboxylic acid group | Enhanced solubility but reduced anticancer activity |
| 2-Methyl-1H-benzimidazole | Methyl substitution at different position | Altered bioactivity profile |
The presence of the nitrile group in 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl is believed to enhance its reactivity and biological potency compared to these derivatives.
Case Studies
A notable study involved synthesizing several benzimidazole derivatives and evaluating their effects on mammalian type I DNA topoisomerase. Results indicated that compounds with similar structures to 1H-Benzimidazole-5-carbonitrile effectively inhibited topoisomerase activity, leading to significant cytotoxic effects on cancer cells .
Q & A
Q. Experimental Design :
- Parallel Synthesis : Prepare derivatives with systematic substituent variations (e.g., alkyl, aryl, heteroaryl) and screen against target pathogens using microbroth dilution assays .
Advanced: How can researchers resolve contradictions in biological data across studies?
Answer:
Methodological Triangulation :
- Purity Verification : Use HPLC (>98% purity) to exclude impurities as confounding factors .
- Assay Standardization : Replicate assays under identical conditions (e.g., pH, inoculum size) to minimize variability .
- Data Cross-Validation : Compare results across multiple techniques (e.g., disk diffusion vs. time-kill assays) and statistical models (e.g., ANOVA with post-hoc tests) .
Case Example : Discrepancies in antifungal IC₅₀ values may arise from differences in Candida strain susceptibility or culture media composition. Re-testing under controlled conditions with strain authentication (e.g., sequencing 18S rRNA) resolves such issues .
Advanced: What computational strategies support the rational design of these compounds?
Answer:
In Silico Approaches :
- Molecular Docking : Predict binding modes to targets (e.g., fungal CYP51) using AutoDock Vina. Cyano groups show strong interactions with heme iron .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of hydrogen bonds and hydrophobic contacts .
- QSAR Modeling : Develop quantitative models linking logP and Hammett constants (σ) to antimicrobial potency .
Validation : Cross-check computational predictions with experimental IC₅₀ values and crystallographic data (if available) .
Advanced: What analytical methods are critical for studying metabolic stability?
Answer:
- HPLC-MS/MS : Quantify parent compound and metabolites in microsomal incubations (e.g., human liver microsomes) .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess cytochrome P450 interactions .
- Stability Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to prioritize derivatives with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
